molecular formula C21H18O B14387823 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol CAS No. 94849-99-7

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol

Cat. No.: B14387823
CAS No.: 94849-99-7
M. Wt: 286.4 g/mol
InChI Key: WHXFFPMWYNINEM-UHFFFAOYSA-N
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Description

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method is the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using suitable reducing agents under controlled conditions . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using catalysts to facilitate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol has several applications in scientific research:

    Chemistry: Used as a starting material for synthesizing more complex polycyclic compounds.

    Biology: Studied for its interactions with biological molecules, including DNA and proteins.

    Medicine: Investigated for its potential mutagenic and carcinogenic properties, aiding in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
  • Benzo(a)pyrene
  • 7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene

Uniqueness

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is unique due to its specific methyl and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

94849-99-7

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

10-methyl-8,9-dihydro-7H-benzo[a]pyren-10-ol

InChI

InChI=1S/C21H18O/c1-21(22)11-3-6-16-12-15-8-7-13-4-2-5-14-9-10-17(20(16)21)19(15)18(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3

InChI Key

WHXFFPMWYNINEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O

Origin of Product

United States

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